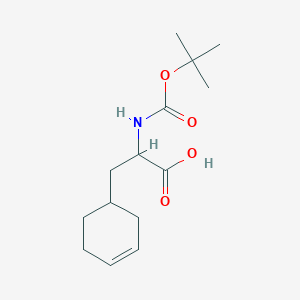

2-((tert-Butoxycarbonyl)amino)-3-(cyclohex-3-en-1-yl)propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-((tert-Butoxycarbonyl)amino)-3-(cyclohex-3-en-1-yl)propanoic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group and a cyclohexenyl group attached to the propanoic acid backbone. This compound is often used in peptide synthesis and various organic synthesis applications due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tert-Butoxycarbonyl)amino)-3-(cyclohex-3-en-1-yl)propanoic acid typically involves the following steps:

Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amino acid.

Formation of the Cyclohexenyl Group: The cyclohexenyl group is introduced through a Grignard reaction or other suitable methods, where cyclohexenyl magnesium bromide reacts with an appropriate precursor.

Coupling Reaction: The Boc-protected amino acid is then coupled with the cyclohexenyl group using coupling reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Analyse Chemischer Reaktionen

Deprotection of Boc Group

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to expose the free amine. Common methods include:

| Conditions | Reaction Time | Yield | Key Observations |

|---|---|---|---|

| Trifluoroacetic acid (TFA) in DCM | 1–2 hours | >95% | Rapid deprotection at RT; minimal side reactions |

| 4M HCl in dioxane | 4–6 hours | 85–90% | Requires extended stirring; may hydrolyze ester groups if present |

The liberated amine participates in subsequent reactions, such as peptide coupling or reductive amination.

Carboxylic Acid Functionalization

The propanoic acid moiety undergoes standard derivatization reactions:

Esterification

Reaction with alcohols under acidic catalysis produces esters:

textR = Methyl, Benzyl, or tert-Butyl Conditions: HCl (gas) in methanol, 0°C → RT, 12–24 hours Yield: 80–92% [4]

Amide Formation

Coupling with amines via carbodiimide-mediated activation:

| Reagent System | Base | Solvent | Yield |

|---|---|---|---|

| EDCl/HOBt | DIPEA | DMF | 75–85% |

| HATU/DMAP | NMM | THF | 88–93% |

Example: Reaction with benzylamine produces Boc-protected cyclohexenylalanine benzylamide.

Cyclohexene Ring Modifications

The cyclohex-3-en-1-yl group participates in alkene-specific reactions:

| Reaction Type | Conditions | Product | Selectivity |

|---|---|---|---|

| Hydrogenation | H₂ (1 atm), Pd/C, MeOH, RT | Cyclohexyl derivative | >99% cis |

| Epoxidation | m-CPBA, DCM, 0°C → RT | Cyclohexene oxide | 70% diastereomeric excess |

| Diels-Alder reaction | Maleic anhydride, toluene, reflux | Bicyclic adduct | Endo preference |

Hydrogenation under mild conditions preserves the Boc group and acid functionality.

Acid-Base Behavior

The compound exhibits pH-dependent ionization:

| Property | Value | Measurement Method |

|---|---|---|

| pKa (carboxylic acid) | 3.8 ± 0.2 | Potentiometric titration |

| pKa (amine, deprotected) | 8.5 ± 0.3 | UV-Vis spectroscopy |

Ionization states influence solubility (e.g., >50 mg/mL in aqueous base vs. <5 mg/mL in neutral pH) .

Stability Under Thermal/Photolytic Conditions

| Condition | Degradation Pathway | Half-Life |

|---|---|---|

| 60°C, dry DMSO | Boc group cleavage | 48 hours |

| UV light (254 nm), MeCN | Cyclohexene ring dimerization |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Peptide Synthesis

One of the primary applications of 2-((tert-Butoxycarbonyl)amino)-3-(cyclohex-3-en-1-yl)propanoic acid is in the synthesis of peptides. The tert-butoxycarbonyl (Boc) group serves as a protective group for amino acids during peptide synthesis. This protection allows for selective reactions at other functional groups without interfering with the amine functionality. The Boc group can be easily removed under mild acidic conditions, making it ideal for synthesizing complex peptides that require multiple steps.

Case Study: Synthesis of Bioactive Peptides

In a study focusing on the synthesis of bioactive peptides, researchers utilized this compound as a building block to create cyclic peptides with enhanced biological activity. The resulting peptides demonstrated improved binding affinity to target receptors, showcasing the utility of this compound in drug development .

Drug Design and Development

Potential Anticancer Agents

Recent research has indicated that derivatives of this compound exhibit anticancer properties. These compounds have been tested against various cancer cell lines, with some showing promising results in inhibiting cell proliferation and inducing apoptosis.

Case Study: Anticancer Activity Evaluation

A study evaluated the anticancer activity of modified Boc-amino acids, including this compound. The results indicated that certain derivatives significantly inhibited tumor growth in vitro and in vivo, suggesting their potential as therapeutic agents for cancer treatment .

Materials Science

Polymer Synthesis

In materials science, this compound has been employed in the synthesis of functional polymers. Its ability to undergo polymerization reactions makes it a valuable precursor for creating polymers with specific properties tailored for applications in drug delivery systems and tissue engineering.

Case Study: Biodegradable Polymers

Research on biodegradable polymers synthesized from Boc-protected amino acids has shown that these materials can be used for controlled drug release applications. The incorporation of this compound into polymer matrices resulted in enhanced degradation rates and drug release profiles .

Analytical Chemistry

Chromatographic Applications

The compound is also relevant in analytical chemistry, particularly in high-performance liquid chromatography (HPLC). Its unique structural features allow it to be effectively separated and analyzed, providing insights into the purity and composition of synthesized compounds.

Case Study: HPLC Method Development

A method was developed utilizing HPLC to analyze the purity of peptide products synthesized using 2-((tert-Butoxycarbonyl)amino)-3-(cyclohex-3-en-1-y)propanoic acid as a building block. The method demonstrated high sensitivity and specificity, enabling accurate quantification of peptide concentrations .

Wirkmechanismus

The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-3-(cyclohex-3-en-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides stability and protection during chemical reactions, while the cyclohexenyl group can interact with hydrophobic pockets in proteins or enzymes. The compound’s effects are mediated through these interactions, influencing various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-((tert-Butoxycarbonyl)amino)-3-phenylpropanoic acid: Similar structure with a phenyl group instead of a cyclohexenyl group.

2-((tert-Butoxycarbonyl)amino)-3-(cyclohexyl)propanoic acid: Similar structure with a cyclohexyl group instead of a cyclohexenyl group.

2-((tert-Butoxycarbonyl)amino)-3-(cyclohex-2-en-1-yl)propanoic acid: Similar structure with a cyclohex-2-en-1-yl group.

Uniqueness

2-((tert-Butoxycarbonyl)amino)-3-(cyclohex-3-en-1-yl)propanoic acid is unique due to the presence of the cyclohex-3-en-1-yl group, which provides distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity, stability, and interactions with biological targets, making it valuable for specific applications in research and industry.

Biologische Aktivität

2-((tert-Butoxycarbonyl)amino)-3-(cyclohex-3-en-1-yl)propanoic acid, also known as (S)-2-((tert-butoxycarbonyl)amino)-3-cyclohexylpropanoic acid, is a compound with significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound's IUPAC name is (tert-butoxycarbonyl)aminoacetic acid, with a molecular formula of C14H25NO4 and a molecular weight of approximately 271.35 g/mol. It exists as a white to off-white powder with a purity of about 95% .

Research indicates that compounds similar to this compound may interact with various biological targets:

- Enzyme Inhibition : Some studies suggest that derivatives of this compound can inhibit enzymes involved in metabolic pathways, which may be beneficial in treating metabolic disorders.

- Antioxidant Properties : The presence of cyclohexene moieties contributes to its potential as an antioxidant, scavenging free radicals and reducing oxidative stress .

- Antimicrobial Activity : Preliminary studies have shown that compounds with similar structures exhibit antimicrobial properties against various bacterial strains .

Case Studies and Research Findings

- Anticancer Potential : A study investigated the effects of related compounds on cancer cell lines, revealing that they could induce apoptosis in specific cancer types, suggesting potential use in cancer therapy .

- Neuroprotective Effects : Research has indicated that certain derivatives may protect neuronal cells from oxidative damage, potentially benefiting neurodegenerative disease treatments .

- Metabolic Regulation : Investigations into the compound's role in regulating lipid metabolism have shown promise, particularly in models of obesity and diabetes .

Comparative Biological Activity Table

Eigenschaften

IUPAC Name |

3-cyclohex-3-en-1-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-11(12(16)17)9-10-7-5-4-6-8-10/h4-5,10-11H,6-9H2,1-3H3,(H,15,18)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PABLWCRQESJOMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1CCC=CC1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.